molecular formula C17H14FNO2 B185861 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid CAS No. 176204-51-6

2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid

Cat. No.: B185861
CAS No.: 176204-51-6
M. Wt: 283.30 g/mol
InChI Key: MSECUWYFWKAGLD-UHFFFAOYSA-N
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Description

2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid is a useful research compound. Its molecular formula is C17H14FNO2 and its molecular weight is 283.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Catalytic Activity in Synthesis

Rao et al. (2019) demonstrated the use of 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid in the synthesis of various derivatives with potential biological activities. The study synthesized 4-arylbenzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives using this compound. These derivatives were screened for anti-oxidant and anti-microbial activities, showing the compound's significance in creating biologically active molecules (Rao et al., 2019).

Synthesis of Pharmacological Compounds

Rubab et al. (2017) explored the transformation of 2-(1H-Indol-3-yl)acetic acid into various derivatives with potential pharmacological importance. The synthesized compounds demonstrated antibacterial and anti-enzymatic potentials against several enzymes, highlighting the versatility of this compound in pharmaceutical synthesis (Rubab et al., 2017).

Antiallergic Agent Development

Menciu et al. (1999) studied the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, including compounds derived from this compound. They found that these compounds, particularly N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, showed significant antiallergic properties, demonstrating the compound's potential in developing new antiallergic drugs (Menciu et al., 1999).

Novel CRTh2 Antagonist Discovery

Fretz et al. (2013) identified a novel CRTh2 antagonist, setipiprant, which is structurally related to this compound. Setipiprant showed promise as a treatment for asthma and seasonal allergic rhinitis, demonstrating the compound's relevance in respiratory disorder treatments (Fretz et al., 2013).

Fluoroacetylation of Indoles

Yao et al. (2016) described a method for fluoroacetylation of indoles using fluorinated acetic acids, including this compound. This method synthesizes various fluoromethyl indol-3-yl ketones, showcasing the compound's utility in organic synthesis (Yao et al., 2016).

Properties

IUPAC Name

2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO2/c18-14-7-5-12(6-8-14)10-19-11-13(9-17(20)21)15-3-1-2-4-16(15)19/h1-8,11H,9-10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSECUWYFWKAGLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379035
Record name {1-[(4-Fluorophenyl)methyl]-1H-indol-3-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176204-51-6
Record name {1-[(4-Fluorophenyl)methyl]-1H-indol-3-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 176204-51-6
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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O=C(Cc1cn(Cc2ccc(F)cc2)c2ccccc12)OCc1ccc(F)cc1
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Synthesis routes and methods II

Procedure details

8.7 g (22.2 mMol) [1-(4-fluorobenzyl)indole-3-yl]acetic acid (4-fluorobenzyl)ester are dissolved in 50 ml ethanol. 110 ml 1N sodium hydroxide solution are added and the mixture heated for 1 hour at reflux. After cooling, the aqueous phase is washed with ether, acidulated with concentrated hydrochloric acid and the precipitate filtered.
Name
[1-(4-fluorobenzyl)indole-3-yl]acetic acid (4-fluorobenzyl)ester
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
110 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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